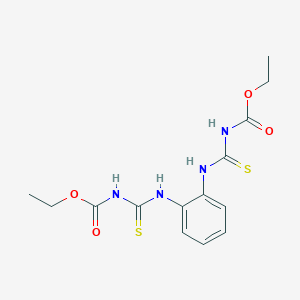

Thiophanate

描述

属性

IUPAC Name |

ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNCATAIYKQPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S2 | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034531 | |

| Record name | Thiophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7418 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Almost insoluble in water; sparingly soluble in most organic solvents | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless plates from acetone, Yellow or yellowish crystalline solid | |

CAS No. |

23564-06-9 | |

| Record name | THIOPHANATE ETHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18235 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophanate [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0Y96D5I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

194 °C (decomposes) | |

| Record name | THIOPHANATE ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Thiophanate-Methyl on Fungal Tubulin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl (B132596) is a systemic fungicide belonging to the benzimidazole (B57391) chemical class, valued for its broad-spectrum preventative and curative activities against a wide range of fungal pathogens.[1] Its primary mechanism of action involves the disruption of fungal cell division. Upon entering the target organism, this compound-methyl is metabolically converted to its active form, carbendazim (B180503) (methyl benzimidazole carbamate, MBC).[2][3] Carbendazim then binds specifically to the β-tubulin protein, a key component of microtubules.[4][5] This binding action inhibits the polymerization of tubulin dimers into microtubules, which are essential for the formation of the mitotic spindle during cell division.[2][6] The resulting failure of mitosis prevents fungal growth and proliferation, leading to cell death.[1] The emergence of resistance, primarily through point mutations in the β-tubulin gene, poses a significant challenge and is a key area of ongoing research.[7][8]

Core Mechanism of Action

The fungicidal activity of this compound-methyl is not direct but relies on its biotransformation into carbendazim. This conversion occurs within plant tissues and fungal cells.[3][9]

-

Metabolic Activation : this compound-methyl undergoes a cyclization reaction, losing its ethyl thiourea (B124793) side chains to form the more stable and fungitoxic carbendazim molecule.[9]

-

Target Binding : Carbendazim specifically targets and binds to the β-subunit of the tubulin heterodimer in fungal cells.[5]

-

Inhibition of Polymerization : This binding disrupts the assembly of tubulin dimers into microtubules.[5][6] While it effectively prevents the polymerization of new microtubules, it has little to no effect on destabilizing already polymerized microtubules.[5]

-

Mitotic Arrest : The failure to form a functional mitotic spindle apparatus halts the process of nuclear division (mitosis).[2][10] This leads to an arrest in the cell cycle, preventing cell proliferation and hyphal growth.[5]

Caption: Metabolic activation of this compound-methyl and its subsequent action on β-tubulin.

Molecular Binding Site and Resistance

The precise binding pocket of carbendazim on β-tubulin has been investigated through molecular modeling and mutational analysis. While early research focused on residues identified through resistance, recent studies suggest a more complex interaction.

-

Proposed Binding Site : Molecular docking studies propose that carbendazim binds to a site on β-tubulin involving hydrogen bonds with residues such as Ser138 and Thr178 .[11][12] This putative binding site is located near the GTP-binding domain, which is crucial for tubulin's polymerization capacity.[11][12]

-

Mechanism of Resistance : Resistance to this compound-methyl and other benzimidazole fungicides is strongly linked to specific point mutations in the β-tubulin gene (TUB2). These mutations result in amino acid substitutions that reduce the binding affinity of carbendazim to the β-tubulin protein.[13] Interestingly, the most common resistance-conferring mutations, such as those at codons 198 and 200, are not located at the proposed direct binding site but are thought to induce a conformational change in the protein that allosterically alters the topology of the binding pocket, thereby preventing effective fungicide binding.[11][12]

Caption: Allosteric effect of resistance mutations on the carbendazim binding site.

Quantitative Data Summary

The development of resistance is quantified by the Effective Concentration (EC₅₀), the concentration of a fungicide that inhibits 50% of mycelial growth. A significant increase in the EC₅₀ value is indicative of resistance.

Table 1: EC₅₀ Values of this compound-Methyl Against Sensitive and Resistant Fungal Isolates

| Fungal Species | Phenotype | EC₅₀ (μg/mL) | Associated β-Tubulin Mutation | Reference |

|---|---|---|---|---|

| Colletotrichum cereale | Sensitive (Baseline) | 0.0 - 0.49 (mean 0.20) | Wild-Type | [7] |

| Colletotrichum cereale | Resistant | 7.75 - 13.07 (mean 9.93) | E198A or F200Y | [7] |

| Colletotrichum musae | Sensitive | 0.003 - 4.84 | Wild-Type | [14] |

| Colletotrichum musae | Moderately Resistant | 10.43 - 48.73 | F200Y | [14] |

| Sclerotinia homoeocarpa | Sensitive | < 10 | Wild-Type | [8] |

| Sclerotinia homoeocarpa | Resistant | > 10 | E198A |[8] |

Table 2: Common Amino Acid Substitutions in β-Tubulin Conferring this compound-Methyl Resistance

| Codon Position | Original Amino Acid | Substituted Amino Acid(s) | Fungal Species Example | Reference |

|---|---|---|---|---|

| 198 | Glutamic Acid (E) | Alanine (A), Lysine (K) | Colletotrichum cereale, Sclerotinia homoeocarpa | [7][8][13] |

| 200 | Phenylalanine (F) | Tyrosine (Y) | Colletotrichum cereale, Fusarium graminearum | [5][7] |

| 167 | Phenylalanine (F) | Tyrosine (Y) | Fusarium graminearum |[5] |

Key Experimental Protocols

Protocol: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

-

Reagent Preparation : Purified fungal tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1.0 mM).

-

Compound Incubation : Aliquots of the tubulin solution are added to wells of a 96-well plate containing serial dilutions of the test compound (carbendazim) or a vehicle control (e.g., DMSO). The plate is pre-incubated at a low temperature (e.g., 4°C) to prevent premature polymerization.

-

Initiation of Polymerization : The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

-

Data Acquisition : The absorbance (Optical Density) at 340-350 nm is measured kinetically over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance corresponds to the light scattering caused by microtubule formation.

-

Analysis : The rate of polymerization and the maximum polymer mass are calculated from the absorbance curves. The inhibition percentage is determined by comparing the results from compound-treated wells to the vehicle control.[5][15]

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Protocol: Molecular Analysis of β-Tubulin Gene Mutations

This protocol is used to identify the genetic basis of resistance in fungal isolates.

Methodology:

-

Fungal Culture and DNA Extraction : The fungal isolate of interest (both sensitive and potentially resistant) is grown in pure culture on a suitable medium. Mycelia are harvested, and genomic DNA is extracted using a commercial kit or standard protocol (e.g., CTAB method).

-

PCR Amplification : The β-tubulin gene (or a specific fragment known to harbor resistance mutations) is amplified from the genomic DNA using Polymerase Chain Reaction (PCR). Specific primers designed from conserved regions of the fungal β-tubulin gene are used.[14]

-

PCR Product Purification : The resulting PCR amplicon is purified to remove primers, dNTPs, and other reaction components. This is typically done using a spin column-based purification kit.

-

Sanger Sequencing : The purified PCR product is sent for bidirectional Sanger sequencing using the same primers as for amplification.

-

Sequence Analysis : The resulting DNA sequences from sensitive and resistant isolates are aligned with a known wild-type reference sequence using bioinformatics software (e.g., MEGA, Geneious). The alignment is manually inspected to identify any single nucleotide polymorphisms (SNPs) that result in non-synonymous mutations (amino acid changes) at key codons like 198 or 200.[13]

Caption: Workflow for identifying β-tubulin gene mutations associated with resistance.

Conclusion and Implications

The mechanism of action of this compound-methyl is well-characterized, proceeding through its conversion to carbendazim, which inhibits fungal mitosis by binding to β-tubulin. This targeted action makes it a highly effective fungicide. However, its single-site mode of action also makes it prone to the development of resistance through specific point mutations in the target protein. For drug development professionals, understanding the allosteric nature of resistance mutations is critical. Future research could focus on developing fungicides that bind to different sites on the tubulin molecule or that are less susceptible to conformational changes induced by mutations at codons 198 and 200. Furthermore, the detailed protocols provided herein serve as a foundation for screening new compounds and monitoring the evolution of resistance in fungal populations.

References

- 1. How this compound Methyl Protects Crops from Fungal Diseases [jindunchemical.com]

- 2. pomais.com [pomais.com]

- 3. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 4. pomais.com [pomais.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. This compound-methyl (Ref: NF 44) [sitem.herts.ac.uk]

- 7. Two Mutations in β-Tubulin 2 Gene Associated with this compound-Methyl Resistance in Colletotrichum cereale Isolates from Creeping Bentgrass in Mississippi and Alabama - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of thiabendazole with fungal tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 15. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Thiophanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and mechanism of action of thiophanate, a broad-spectrum benzimidazole (B57391) fungicide. This document is intended to serve as a core reference for researchers, scientists, and professionals involved in drug development and related fields. For comparative purposes and due to the extensive availability of data, information on the closely related compound This compound-methyl (B132596) is also included.

Molecular Structure and Identification

This compound and this compound-methyl are members of the thiourea (B124793) class of compounds and are precursors to the active fungicidal agent carbendazim (B180503) (for this compound-methyl) or its ethyl analog. The key structural difference between the two lies in the ester group attached to the carbamate (B1207046) moiety.

This compound is the diethyl ester, while This compound-methyl is the dimethyl ester. This seemingly minor difference influences their physicochemical properties.

Chemical Structure Diagrams

Caption: 2D chemical structures of this compound and this compound-Methyl.

Identification and Nomenclature

| Identifier | This compound | This compound-Methyl |

| IUPAC Name | diethyl (1,2-phenylenedicarbamothioyl)dicarbamate[1] | dimethyl (1,2-phenylenedicarbamothioyl)dicarbamate[2] |

| CAS Number | 23564-06-9[1][3] | 23564-05-8[2] |

| Chemical Formula | C₁₄H₁₈N₄O₄S₂[3] | C₁₂H₁₄N₄O₄S₂[2] |

| Molecular Weight | 370.45 g/mol [4] | 342.39 g/mol |

| Synonyms | Ethyl this compound, Cercobin, Topsin[4] | This compound-M, Topsin-M, Cercobin-M |

Physicochemical Properties

The physicochemical properties of this compound and this compound-methyl are crucial for understanding their environmental fate, bioavailability, and formulation. The following tables summarize key quantitative data.

Physical Properties

| Property | This compound | This compound-Methyl |

| Appearance | Colorless crystals or yellow odorless solid[3] | Colorless crystals or light brown powder[5] |

| Melting Point | 195 °C (decomposes)[6] | 172 °C (decomposes) |

| Boiling Point | Data not readily available | 478.4 °C at 760 mmHg |

| Vapor Pressure | 1.2 x 10⁻⁹ mmHg (estimated)[3] | <1.3 x 10⁻⁵ Pa at 25 °C |

Solubility

| Solvent | This compound Solubility | This compound-Methyl Solubility |

| Water | Almost insoluble[3] | <0.1 g/100 mL at 20 °C |

| Acetone | Sparingly soluble[3] | 5.81 g/100g at 21°C[7] |

| Methanol (B129727) | Sparingly soluble[3] | 2.92 g/100g at 21°C[7] |

| Chloroform | Sparingly soluble[3] | 2.62 g/100g at 21°C[7] |

| Acetonitrile (B52724) | Sparingly soluble[3] | 2.44 g/100g at 21°C[7] |

| Ethyl Acetate | Sparingly soluble[3] | 1.19 g/100g at 21°C[7] |

| Cyclohexane | Sparingly soluble[3] | 4.30 g/100g at 21°C[7] |

| n-Hexane | Sparingly soluble[3] | Slightly soluble[7] |

Stability

This compound and this compound-methyl exhibit similar stability profiles. They are relatively stable in acidic to neutral conditions but are hydrolyzed in alkaline media.[4][5]

-

This compound-methyl: Stable in acidic solutions. At pH 7, there is a slight but measurable formation of methyl benzimidazol-2-ylcarbamate (MBC). It is unstable in alkaline solutions.[7]

Mechanism of Action: A Prodrug Approach

This compound and this compound-methyl are not fungitoxic in themselves but are converted to their active metabolites within the target organism and in the environment. This conversion is a key aspect of their mode of action.

Conversion to Carbendazim and its Analog

Upon entering a plant or fungus, this compound is metabolized to its active form, ethyl benzimidazole-2-ylcarbamate (EBC). Similarly, this compound-methyl is converted to methyl benzimidazole-2-ylcarbamate (carbendazim or MBC).[8] This conversion involves the cyclization of the thiourea side chain.

Caption: Logical workflow of this compound-Methyl's activation.

Inhibition of Microtubule Assembly

The active metabolite, carbendazim (or EBC), exerts its fungicidal effect by interfering with the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis).

Specifically, carbendazim binds to the β-tubulin subunit of the tubulin protein. This binding disrupts the polymerization of tubulin into microtubules. The failure of microtubule formation leads to the arrest of mitosis at the metaphase, ultimately inhibiting fungal growth and proliferation.[9][10]

Caption: Carbendazim's inhibitory effect on fungal cell division.

Experimental Protocols

The analysis of this compound and its metabolites is crucial for residue monitoring, quality control, and research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

General Experimental Workflow for Residue Analysis

Caption: A typical experimental workflow for analyzing this compound residues.

Example HPLC Method for this compound-Methyl Analysis

This protocol is a generalized example based on common practices for the analysis of this compound-methyl.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A mixture of acetonitrile and water, often with the addition of an acid such as phosphoric acid to control pH, is a typical mobile phase.[11] The composition can be isocratic or a gradient.

-

Detection: UV detection is typically performed at a wavelength around 266 nm, which is the absorption maximum for this compound-methyl.[1]

-

Sample Preparation:

-

Homogenize the sample (e.g., plant material, soil).

-

Extract the analytes with a suitable organic solvent like methanol or acetonitrile.

-

Centrifuge the mixture to separate the solid and liquid phases.

-

The supernatant may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

-

The final extract is then filtered and injected into the HPLC system.

-

Example LC-MS/MS Method for this compound and Metabolites

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level residue analysis.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Transitions: Specific precursor-to-product ion transitions are monitored for each analyte (this compound, this compound-methyl, carbendazim, etc.) to ensure accurate identification and quantification.

-

Sample Preparation: Similar to the HPLC method, but may require more rigorous cleanup to minimize matrix effects in the MS source.

Synthesis

The synthesis of this compound-methyl typically involves a multi-step process. A general synthetic route is as follows:

-

Formation of an isothiocyanate: This is often achieved by reacting a corresponding amine with thiophosgene (B130339) or a related reagent.

-

Reaction with o-phenylenediamine (B120857): The isothiocyanate is then reacted with o-phenylenediamine to form the core benzimidazole precursor structure.

-

Carbamoylation: The final step involves the addition of the methylcarbamate or ethylcarbamate groups.

A common industrial synthesis of this compound-methyl starts with the reaction of dimethyl dithiocarbamate (B8719985) with ortho-phenylenediamine to produce methyl this compound. This intermediate is then further reacted with a methylating agent like methyl isocyanate to yield the final product.[10]

References

- 1. cdc.gov [cdc.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound | C14H18N4O4S2 | CID 3032792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 23564-06-9 | CAS DataBase [m.chemicalbook.com]

- 7. 274. This compound-methyl (WHO Pesticide Residues Series 3) [inchem.org]

- 8. News - Comprehensive Insights into this compound-Methyl: Uses, Functionality, and Market Availability [bigpesticides.com]

- 9. How this compound Methyl Protects Crops from Fungal Diseases [jindunchemical.com]

- 10. This compound-methyl (Ref: NF 44) [sitem.herts.ac.uk]

- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

The Conversion of Thiophanate-Methyl to Carbendazim (MBC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical conversion of the fungicide thiophanate-methyl (B132596) into its more persistent and primary active metabolite, carbendazim (B180503) (methyl-2-benzimidazole carbamate (B1207046) or MBC). This transformation is a critical aspect of its mode of action and environmental fate. This compound-methyl itself is a member of the thiourea (B124793) class of fungicides, but its fungicidal activity is primarily attributed to the formation of carbendazim, a benzimidazole (B57391) fungicide.[1][2][3] This document outlines the conversion pathway, presents quantitative data on its kinetics, details experimental protocols for its study, and provides visual representations of the underlying processes.

The Core Conversion Pathway

This compound-methyl undergoes a cyclization reaction to form carbendazim.[4] This intramolecular condensation is the primary transformation pathway observed in various matrices, including soil, water, and plant tissues.[1][5][6][7] The conversion can be influenced by several environmental factors, including pH, temperature, sunlight, and microbial activity.[2][8] For instance, the degradation of this compound-methyl in soil is significantly faster at a neutral pH compared to an acidic pH.[2] In analytical procedures, this conversion can be intentionally induced, often by refluxing under acidic or neutral conditions or through catalysis with substances like potassium carbonate, to determine the total residue as carbendazim.[6][8][9][10]

The proposed metabolic pathway in plants and soil involves the initial conversion of this compound-methyl to carbendazim.[4][6] Carbendazim is then further metabolized, for example, through hydroxylation to 5-hydroxy carbendazim (5-HBC).[1][4]

Quantitative Data Summary

The rate of conversion of this compound-methyl to carbendazim varies significantly depending on the environmental matrix and conditions. The following tables summarize key quantitative data gathered from various studies.

Table 1: Half-life of this compound-Methyl in Different Environmental Matrices

| Matrix | Condition | Half-life | Reference |

| Soil | Aerobic | < 1 day | [5] |

| Water | Aerobic | 2 days | [5] |

| Water-Sediment System | Aerobic | 15-20 days | [5] |

| Soil (Sandy Loam & Silty Loam) | Dark, 23°C & 33°C | Disappeared completely within 7 days | [6] |

| Water (pH 5 buffer) | Sunlight | 2.17 days | [6] |

| Water (pH 7, aerobic) | 20°C, dark | ~15 days (0.1 mg/l), ~25 days (1.0 mg/l) | [6] |

| Soil (inoculated with Enterobacter sp.) | - | 6.3 days | [11][12] |

| Soil (inoculated with Bacillus sp.) | - | 5.1 days | [11][12] |

| Hydrolysis (pH 5) | 25°C | 867 days | [4] |

| Hydrolysis (pH 7) | 25°C | 36 days | [4] |

| Hydrolysis (pH 9) | 25°C | 0.7 days | [4] |

Table 2: Recovery and Quantification Data from Analytical Methods

| Analytical Method | Matrix | Analyte | Fortification Level | Mean Recovery (%) | RSD (%) | Reference |

| SFE-GC/MS & HPLC/DAD | Fruits and Vegetables | This compound-methyl | Low | 79-85 | 3-10 | [9] |

| SFE-GC/MS & HPLC/DAD | Fruits and Vegetables | Carbendazim | Low | 90-93 | 3-10 | [9] |

| QuEChERS-HPLC | Cucumber | This compound-methyl (as Carbendazim) | - | 92-106 | < 3.8 | [8] |

| LC-MS/MS | 10 Agricultural Products | This compound-methyl (as EBC/MBC) | MRLs | 75.8-100.0 | 1.5-9.2 | [10] |

| Microwave-Assisted Extraction-HPLC | Cabbage and Tomatoes | Carbendazim | - | 69-75 | - | [13] |

| QuEChERS-HPLC-VWD | Apple Tree Bark | This compound-methyl | 0.01-50 mg/L | 86.1-101.4 | - | [14] |

| QuEChERS-HPLC-VWD | Apple Tree Bark | Carbendazim | 0.01-50 mg/L | 86.1-101.4 | - | [14] |

| LC-MS/MS | Drinking, Ground, Surface Water | This compound-methyl & Carbendazim | 0.05 µg/L & 0.50 µg/L | - | - | [15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound-methyl and carbendazim. Below are summaries of common experimental protocols.

Protocol 1: Forced Conversion and Analysis by LC-MS/MS

This protocol is adapted for the determination of total residues of this compound, this compound-methyl, and benomyl (B1667996) as carbendazim (or its ethyl analog).

1. Extraction:

-

Homogenize 10 g of the agricultural product sample.

-

Add sodium L-ascorbate.

-

Extract the compounds with methanol. During this step, benomyl is hydrolyzed to carbendazim.[10]

2. Conversion (Cyclization):

-

The extract containing this compound and this compound-methyl is subjected to a cyclization reaction.

-

Reflux the extract at 120°C for 30 minutes with copper acetate (B1210297) in 50% acetic acid. This converts this compound to ethyl 2-benzimidazole carbamate (EBC) and this compound-methyl to carbendazim (MBC).[10]

3. Clean-up:

-

Perform a liquid-liquid extraction with n-hexane to remove nonpolar interferences.

-

Extract the aqueous phase with ethyl acetate to isolate the MBC and EBC.[10]

4. Analysis:

-

Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Quantify MBC and EBC using calibration curves prepared from commercial standards. The quantification limit is typically around 0.01 mg/kg.[10]

References

- 1. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 2. This compound-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pomais.com [pomais.com]

- 4. fao.org [fao.org]

- 5. 907. Carbendazim (Pesticide residues in food: 1995 evaluations Part II Toxicological & Environmental) [inchem.org]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. pjbt.org [pjbt.org]

- 9. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]

- 10. Determination of carbendazim, this compound, this compound-methyl and benomyl residues in agricultural products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biodegradation kinetics of the benzimidazole fungicide this compound-methyl by bacteria isolated from loamy sand soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of this compound methyl and carbendazim residues in vegetable samples using microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Residue analysis and kinetics modeling of this compound-methyl, carbendazim, tebuconazole and pyraclostrobin in apple tree bark using QuEChERS/HPLC-VWD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epa.gov [epa.gov]

The Fungicidal Spectrum of Thiophanate Against Ascomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) group.[1] First introduced in the 1970s, it has been widely utilized in agriculture to manage a variety of fungal diseases across numerous crops.[1][2] Its efficacy stems from its conversion within the plant to the more potent fungitoxic compound, carbendazim (B180503) (methyl benzimidazole carbamate (B1207046) or MBC).[3][4] This guide provides an in-depth technical overview of the fungicidal spectrum of this compound, with a specific focus on its activity against fungi belonging to the phylum Ascomycota. We will delve into its mechanism of action, present quantitative efficacy data, detail relevant experimental protocols, and visualize key pathways and workflows.

Mechanism of Action: Disruption of Fungal Cell Division

The fungicidal activity of this compound is indirect. Following application, it is absorbed by the plant and metabolized into carbendazim.[3][4] Carbendazim is the primary active compound that exerts its effect by targeting β-tubulin, a protein subunit of microtubules.[2][5]

Carbendazim binds to β-tubulin, thereby inhibiting the assembly of microtubules.[2][5] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By disrupting microtubule polymerization, carbendazim effectively arrests mitosis in fungal cells, preventing their growth and proliferation.[3][4] This mode of action provides both protective and curative activity against fungal pathogens.[1]

Fungicidal Spectrum Against Ascomycetes

This compound-methyl exhibits a broad spectrum of activity against a wide range of Ascomycete fungi, which are responsible for many economically important plant diseases.[3][6] Its systemic nature allows it to be translocated within the plant's xylem, providing protection to new growth as well.[1]

Table 1: In Vitro Efficacy of this compound-Methyl and Carbendazim Against Select Ascomycetes

| Fungal Species | Common Disease | Active Compound | EC50 (µg/mL) | MIC (µg/mL) | Reference(s) |

| Sclerotinia sclerotiorum | White Mold | This compound-methyl | 0.38 - 2.23 (sensitive isolates), >100 (resistant isolate) | - | [7][8] |

| Botrytis cinerea | Gray Mold | This compound-methyl | < 1 (sensitive), 1 - 10 (low resistance), 10 - 50 (weak resistance), > 100 (high resistance) | - | [2][9] |

| Fusarium graminearum | Fusarium Head Blight | Carbendazim | 0.08 - 0.98 (sensitive), 2.73 - 13.28 (moderately resistant), 21.12 (highly resistant) | >1.4 (resistant) | [10][11] |

| Fusarium solani | Rhizome Rot | Carbendazim | - | - | [12] |

| Alternaria solani | Early Blight | Carbendazim | IC50: 315.5 - 494.2 | - | [13] |

| Colletotrichum gloeosporioides | Anthracnose | Carbendazim | 0.09 - 75.39 | >10 - <100 (moderately resistant), >1000 (highly resistant) | [14] |

| Magnaporthe oryzae | Rice Blast | Carbendazim | 0.31 - 0.38 | >1.0 | [15] |

Table 2: Field Efficacy of this compound-Methyl Against Ascomycete-Related Diseases

| Crop | Disease | Pathogen | Efficacy | Application Details | Reference(s) |

| Apple | Apple Scab | Venturia inaequalis | Moderate to good control | Applied at 21-day intervals | [1][7][9] |

| Apple | Powdery Mildew | Podosphaera leucotricha | Good control | Applied at 10-day intervals | [9] |

| Grapes | Powdery Mildew | Erysiphe necator | Moderate to good control | - | [4] |

| Soybean | Sclerotinia Stem Rot | Sclerotinia sclerotiorum | Significant reduction in plant mortality and seedborne inoculum | Applied at early reproductive stages (R1/R2) | [15] |

Resistance to this compound-Methyl

The extensive use of this compound-methyl and other benzimidazole fungicides has led to the development of resistance in many fungal populations. The primary mechanism of resistance is a point mutation in the β-tubulin gene.[5] The most common mutation is a change from glutamic acid (E) to alanine (B10760859) (A) at position 198 (E198A).[3][9][16] This single amino acid substitution alters the configuration of the β-tubulin protein, which is thought to reduce its binding affinity for carbendazim.[3][17] Molecular docking studies suggest that while E198 is not the direct binding site, the E198A mutation causes a conformational change in the protein that hinders the interaction with carbendazim.[3][18]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Poisoned Food Technique

This method is commonly used to determine the inhibitory effect of a fungicide on the mycelial growth of a fungus.

Materials:

-

Pure culture of the target Ascomycete fungus

-

Potato Dextrose Agar (PDA) medium

-

This compound-methyl or carbendazim of known concentration

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-7 mm diameter)

-

Incubator

Procedure:

-

Prepare Fungicide-Amended Media:

-

Autoclave the PDA medium and allow it to cool to 45-50°C.

-

Prepare a stock solution of the fungicide in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).

-

Add the required volume of the fungicide stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Mix thoroughly by swirling.

-

Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

Prepare control plates with PDA and the solvent only.

-

-

Inoculation:

-

From the periphery of an actively growing fungal culture, cut a mycelial disc using a sterile cork borer.

-

Aseptically place the mycelial disc, mycelium-side down, in the center of each fungicide-amended and control plate.

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

-

-

Data Collection and Analysis:

-

Measure the radial growth (colony diameter in mm) of the fungus in two perpendicular directions daily or at the end of the incubation period when the control plate is fully covered with mycelium.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

% Inhibition = ((C - T) / C) * 100

-

Where:

-

C = Average colony diameter in the control plates

-

T = Average colony diameter in the treated plates

-

-

-

Determine the EC50 (Effective Concentration to inhibit 50% of growth) by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

-

In Vivo Fungicide Efficacy Evaluation: Greenhouse Trial

This protocol outlines a general procedure for evaluating the efficacy of this compound-methyl in a controlled greenhouse environment.

Materials:

-

Healthy, susceptible host plants

-

Isolate of the target Ascomycete pathogen

-

This compound-methyl formulation

-

Spraying equipment (e.g., handheld sprayer)

-

Greenhouse with controlled temperature, humidity, and lighting

-

Pots and appropriate growing medium

Procedure:

-

Plant Preparation:

-

Grow susceptible host plants from seed or cuttings in pots until they reach a suitable growth stage for infection.

-

Ensure plants are healthy and uniform.

-

-

Fungicide Application:

-

Prepare the this compound-methyl spray solution at the desired concentrations according to the product label.

-

Randomly assign plants to different treatment groups, including an untreated control.

-

Apply the fungicide solution to the foliage until runoff, ensuring thorough coverage.

-

Allow the fungicide to dry on the plant surfaces before inoculation.

-

-

Inoculation:

-

Prepare a spore suspension of the pathogen at a known concentration.

-

Inoculate the plants by spraying the spore suspension onto the foliage.

-

To facilitate infection, maintain high humidity (e.g., by covering plants with plastic bags or using a misting system) for a period appropriate for the pathogen (typically 24-48 hours).

-

-

Incubation and Disease Development:

-

Maintain the plants in the greenhouse under conditions conducive to disease development (optimal temperature, humidity, and light for the specific host-pathogen system).

-

-

Disease Assessment:

-

After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by:

-

Visually rating the percentage of leaf area affected by the disease.

-

Counting the number of lesions per leaf or plant.

-

Using a disease severity scale (e.g., 0-5, where 0 = no disease and 5 = severe disease).

-

-

-

Data Analysis:

-

Calculate the mean disease severity for each treatment group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the fungicide treatments and the untreated control.

-

Calculate the percentage of disease control for each treatment compared to the control.

-

Visualizations

Signaling Pathway of this compound-Methyl

Caption: Mechanism of action of this compound-methyl.

Experimental Workflow for In Vitro Fungicide Efficacy Testing

Caption: Workflow for the poisoned food technique.

Logical Relationship of this compound Resistance

Caption: Development of resistance to this compound-methyl.

References

- 1. ucanr.edu [ucanr.edu]

- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 3. researchgate.net [researchgate.net]

- 4. Newer fungicide chemistries for grapes - MSU Extension [canr.msu.edu]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. assets.greenbook.net [assets.greenbook.net]

- 7. journals.co.za [journals.co.za]

- 8. Fungicide control of apple scab: 2010 field trial [escholarship.org]

- 9. Resistance to this compound-Methyl in Botrytis cinerea Isolates From Californian Vineyards and Pistachio and Pomegranate Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular characterization of carbendazim resistance of Fusarium species complex that causes sugarcane pokkah boeng disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbendazim Resistance of Fusarium graminearum From Henan Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. botanyjournals.com [botanyjournals.com]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. devtoolsdaily.com [devtoolsdaily.com]

- 15. Table 54. Effectiveness of Fungicides on Grape Diseases : Center for Agriculture, Food, and the Environment (CAFE) at UMass Amherst [umass.edu]

- 16. Evolution of the Resistance of Botrytis cinerea to Carbendazim and the Current Efficacy of Carbendazim Against Gray Mold After Long-Term Discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fungicide thiophanate, with a primary focus on its methyl derivative, This compound-methyl (B132596). It covers the historical discovery, detailed synthesis protocols, physicochemical properties, and mechanism of action of these important agricultural compounds. Furthermore, this guide explores related thiourea-based fungicides and the principal active metabolite, carbendazim (B180503). Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies for synthesis and biological evaluation are provided, alongside visual representations of key pathways and workflows to facilitate understanding.

Introduction and Historical Context

This compound-methyl, a member of the benzimidazole (B57391) precursor fungicide group, was first introduced in Japan in 1971.[1] Its development marked a significant advancement in systemic fungicide technology, offering both protective and curative action against a broad spectrum of fungal pathogens.[2][3] The this compound family of fungicides, which also includes the ethyl ester, this compound, was developed to combat a wide range of diseases in crops, fruits, and ornamental plants.[1][3] These compounds are precursors to the highly active fungicide, carbendazim (methyl benzimidazole-2-ylcarbamate or MBC), which is the primary agent of fungitoxicity.[4]

Physicochemical Properties

The physical and chemical characteristics of this compound and this compound-methyl are crucial for their formulation, application, and environmental fate. A summary of these properties is presented in Table 1.

| Property | This compound-methyl | This compound |

| CAS Number | 23564-05-8[5] | 23564-06-9 |

| Molecular Formula | C₁₂H₁₄N₄O₄S₂[5] | C₁₄H₁₈N₄O₄S₂ |

| Molecular Weight | 342.4 g/mol [5] | 370.5 g/mol |

| Appearance | Colorless crystals or light brown powder[5] | Colorless crystals |

| Melting Point | 172 °C (decomposes)[5] | 191.7 °C |

| Vapor Pressure | <1.3 x 10⁻⁵ Pa (25 °C)[5] | - |

| Solubility in Water | 24.6 mg/L at 25°C | Slightly soluble |

| Solubility in Organic Solvents (g/kg at 23-25°C) | Acetone (B3395972): 58.1, Methanol: 29.2, Chloroform: 2.62% (w/w) at 21°C[5][6] | Soluble in acetone, methanol, chloroform |

| Stability | Stable in acidic solutions, unstable in alkaline solutions.[5][6] | Hydrolyzed by alkaline media. |

Synthesis of this compound-Methyl

The commercial synthesis of this compound-methyl is a multi-step process. The general workflow involves the reaction of o-phenylenediamine (B120857) with a thioureido-containing precursor.

Detailed Experimental Protocol for Laboratory-Scale Synthesis

This protocol is a representative method adapted from various patented synthesis procedures.

Objective: To synthesize this compound-methyl from o-phenylenediamine and methyl chloroformate.

Materials:

-

o-Phenylenediamine

-

Methyl chloroformate

-

Sodium thiocyanate

-

Acetone (or another suitable water-soluble solvent)

-

Catalyst (e.g., N,N-dimethylaniline or triethylamine)

-

Reaction flask with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Isothiocyanomethyl Formate Intermediate:

-

In a 500 mL reaction flask, add sodium thiocyanate (e.g., 26.3 g, 0.318 mol) and acetone (e.g., 159 mL).

-

Add a catalytic amount of N,N-dimethylaniline (e.g., 1.5 g).

-

Begin stirring and heat the mixture to approximately 35°C.

-

Slowly add methyl chloroformate (e.g., 30.7 g, 0.318 mol) dropwise into the reaction flask over a period of 30 minutes.

-

After the addition is complete, maintain the temperature and continue stirring for an additional 10-20 minutes to ensure the formation of the isothiocyanomethyl formate intermediate.

-

-

Condensation with o-Phenylenediamine:

-

Slowly add o-phenylenediamine (e.g., 17.7 g, 0.15 mol) to the reaction mixture. This reaction is exothermic, and the temperature should be carefully controlled to maintain a gentle reflux.

-

The addition should take approximately 1 hour.

-

After the addition is complete, continue the reaction for another 30 minutes.

-

-

Isolation and Purification:

-

Cool the reaction mixture to below 15°C to precipitate the product.

-

Filter the solid product and wash it with water.

-

Dry the obtained solid in an oven to yield this compound-methyl. The expected yield is typically high, around 97.5%, with a purity of approximately 98.6%.

-

Mechanism of Action

The fungicidal activity of this compound-methyl is not inherent to the molecule itself. In the plant and its environment, this compound-methyl is converted to carbendazim (MBC), which is the actual fungitoxic agent.[4] Carbendazim belongs to the benzimidazole class of fungicides and acts by disrupting the assembly of β-tubulin, a crucial component of microtubules in fungal cells.[7] This interference with microtubule formation inhibits mitosis and cell division, ultimately leading to fungal cell death.

Related Compounds

The primary related compound to this compound and this compound-methyl is their active metabolite, carbendazim (MBC) . Other structurally and functionally related compounds belong to the broader classes of benzimidazoles and thioureas.

Table 2: Properties of Related Fungicides

| Compound | Structure | Mode of Action | Key Characteristics |

| Carbendazim (MBC) | Benzimidazole | Inhibits β-tubulin assembly | The primary active metabolite of thiophanates. Broad-spectrum systemic fungicide. |

| Benomyl | Benzimidazole precursor | Converts to carbendazim | One of the first systemic fungicides, also acts through carbendazim. |

| Thiabendazole | Benzimidazole | Inhibits β-tubulin assembly | Used as a fungicide and parasiticide. |

| Other Thiourea (B124793) Derivatives | General Thiourea Structure | Varies; some inhibit enzymes like laccase | A diverse class of compounds with a range of biological activities being explored for new fungicides. |

Biological Activity and Toxicity

The biological activity of this compound-methyl is broad-spectrum, controlling a wide range of fungal pathogens. The toxicity of this compound-methyl to mammals is generally low.

Table 3: Biological Activity and Acute Toxicity of this compound-Methyl

| Parameter | Value | Species | Reference |

| Oral LD₅₀ | >5000 mg/kg | Rat | [8] |

| Dermal LD₅₀ | >10000 mg/kg | Mouse | |

| Inhalation LC₅₀ | 1.7 mg/L (4h) | Rat | |

| EC₅₀ vs. Botrytis cinerea | 0.70 mg/L (for a related thiourea derivative) | - | [9][10] |

| EC₅₀ vs. Sclerotinia sclerotiorum | 0.38 - 2.23 µg/mL (for sensitive isolates) | - |

Experimental Protocols for Biological Evaluation

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound-methyl against a target fungal species.

Objective: To determine the in vitro efficacy of this compound-methyl against a specific fungal pathogen.

Materials:

-

Pure this compound-methyl

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

-

RPMI-1640 medium (buffered with MOPS)

-

96-well microtiter plates

-

Fungal isolate to be tested

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to obtain a fresh culture.

-

Prepare a spore suspension or yeast cell suspension in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI-1640 medium to the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

-

-

Antifungal Agent Preparation:

-

Prepare a stock solution of this compound-methyl in DMSO.

-

Perform serial twofold dilutions of the stock solution in the microtiter plate using RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., 0.03 to 16 µg/mL).

-

Each well should contain 100 µL of the diluted antifungal solution.

-

Include a growth control well (medium only) and a sterility control well (uninoculated medium).

-

-

Inoculation and Incubation:

-

Add 100 µL of the final fungal inoculum to each well (except the sterility control).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound-methyl that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by reading the optical density using a microplate reader.

-

Environmental Fate and Degradation

This compound-methyl is relatively non-persistent in the environment. It undergoes degradation in soil and water, primarily through microbial action, to form carbendazim (MBC).[4][6] Carbendazim is more persistent than the parent compound. Further degradation of carbendazim can occur, leading to the formation of 2-aminobenzimidazole (B67599) (2-AB) and subsequent ring cleavage.[4]

Conclusion

This compound and its methyl derivative have been instrumental in crop protection for several decades. Their efficacy stems from their systemic nature and their conversion to the potent fungitoxicant, carbendazim. Understanding the synthesis, mechanism of action, and biological properties of these compounds is essential for their continued effective and safe use, as well as for the development of new and improved fungicides. This guide has provided a detailed technical overview to support researchers and professionals in the field of drug and pesticide development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sketchviz.com [sketchviz.com]

- 5. This compound-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Novel acyl thiourea derivatives: Synthesis, antifungal activity, gene toxicity, drug-like and molecular docking screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Products of Thiophanate-Methyl in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the fungicide thiophanate-methyl (B132596) in terrestrial and aquatic environments. It details the primary and secondary degradation products, summarizes quantitative data on degradation rates, outlines experimental protocols for analysis, and provides visual representations of degradation pathways and analytical workflows.

Executive Summary

This compound-methyl, a broad-spectrum systemic fungicide, undergoes significant transformation in both soil and water. The primary and most significant degradation product is carbendazim (B180503) (methyl benzimidazole-2-ylcarbamate, MBC), which is itself a potent fungicide.[1][2][3] The conversion of this compound-methyl to carbendazim is a critical aspect of its environmental fate, as the persistence and biological activity of carbendazim often exceed that of the parent compound. Further degradation of carbendazim leads to the formation of minor metabolites such as 2-aminobenzimidazole (B67599) (2-AB). In aqueous environments, photodegradation can also lead to the formation of other minor products, including a quinoxaline (B1680401) derivative. Understanding these degradation pathways and the factors influencing their rates is essential for accurate environmental risk assessment and management.

Degradation Pathways

This compound-methyl degradation proceeds through several key pathways, primarily hydrolysis, microbial degradation, and photodegradation.

In Soil: The predominant pathway for this compound-methyl degradation in soil is its conversion to carbendazim (MBC).[1][2] This process is largely mediated by soil microorganisms.[2][4] Carbendazim is more persistent in the soil than this compound-methyl.[1][2] Further microbial degradation of carbendazim can occur, leading to the formation of 2-aminobenzimidazole (2-AB).[4] Other minor metabolites that have been identified in soil include dimethyl-4,4'-o-phenylenebis(allophanate).[1]

In Water: In aqueous environments, this compound-methyl degradation is influenced by pH and sunlight. Hydrolysis to carbendazim is a key abiotic degradation process, with the rate being highly dependent on pH.[5] Photodegradation, or the breakdown of the molecule by light, also plays a significant role in water. Under simulated solar light, this compound-methyl can degrade into carbendazim and other photoproducts, including a notable quinoxaline derivative which can act as a sensitizer, accelerating further degradation.

Signaling Pathway and Logical Relationship Diagrams

Quantitative Data on Degradation

The rate of this compound-methyl degradation is influenced by various environmental factors, including soil type, temperature, pH, and microbial activity.

Degradation in Soil

This compound-methyl degrades relatively quickly in soil, with the primary product being carbendazim. The persistence of carbendazim is generally longer than that of the parent compound.

| Parameter | Soil Type | Temperature (°C) | Value | Reference |

| Time for complete degradation of this compound-Methyl to MBC | Sandy Loam | 23 - 33 | Within 7 days | [1][2] |

| Time for complete degradation of this compound-Methyl to MBC | Silty Loam | 23 - 33 | Within 7 days | [1][2] |

| DT50 of this compound-Methyl (inoculated with Enterobacter sp. TDS-1) | Sandy Soil | Not Specified | 6.3 days | [4] |

| DT50 of this compound-Methyl (inoculated with Bacillus sp. TDS-2) | Sandy Soil | Not Specified | 5.1 days | [4] |

Table 1: Degradation of this compound-Methyl in Soil.

Degradation in Water

In water, the degradation of this compound-methyl is significantly affected by pH and sunlight.

| Parameter | Condition | Value | Reference |

| Half-life (Hydrolysis) | pH 5 | 867 days | [5] |

| Half-life (Hydrolysis) | pH 7 | 36 days | [5] |

| Half-life (Hydrolysis) | pH 9 | 0.7 days | [5] |

| Half-life | Aerobic river sediment | 15-20 days | [6] |

Table 2: Degradation of this compound-Methyl in Water.

Experimental Protocols

The analysis of this compound-methyl and its degradation products in soil and water typically involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation from Soil

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction:

-

Weigh 10-15 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile (B52724).

-

Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at a speed of ≥3000 relative centrifugal force (rcf) for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

-

Vortex for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.

-

The resulting supernatant is ready for instrumental analysis.

-

Solid-Phase Extraction (SPE)

-

Extraction:

-

Extract a known weight of soil with a suitable solvent (e.g., acidified methanol (B129727) or acetonitrile) using sonication or shaking.

-

Centrifuge and collect the supernatant.

-

-

Cleanup:

-

Condition an SPE cartridge (e.g., C18 or polymeric sorbent) with the appropriate solvents.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger solvent.

-

The eluate is then concentrated and reconstituted in a suitable solvent for analysis.

-

Sample Preparation from Water

Solid-Phase Extraction (SPE)

-

Extraction:

-

Acidify the water sample (e.g., with formic acid).

-

Pass a known volume of the water sample through a conditioned SPE cartridge (e.g., C18 or Oasis HLB).

-

The analytes are retained on the sorbent.

-

-

Elution:

-

Wash the cartridge to remove interfering substances.

-

Elute the analytes with a small volume of an organic solvent (e.g., methanol or acetonitrile).

-

The eluate can be directly injected or further concentrated before analysis.

-

Instrumental Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques for the analysis of this compound-methyl and its degradation products.

-

HPLC with UV Detection:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a pH modifier like formic acid or ammonium (B1175870) acetate).

-

Detection: UV detector set at a wavelength suitable for the analytes (e.g., around 270-280 nm for carbendazim).

-

-

LC-MS/MS:

-

Provides higher sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each analyte.

-

Experimental Workflow Diagram

Conclusion

The degradation of this compound-methyl in the environment is a complex process resulting in the formation of several products, with carbendazim being the most significant in terms of persistence and biological activity. The rate of degradation is highly dependent on environmental conditions. Accurate monitoring of this compound-methyl and its metabolites requires robust analytical methods, including effective sample preparation and sensitive instrumental techniques. The information provided in this guide serves as a valuable resource for researchers and professionals involved in the study of pesticide fate and its environmental implications.

References

- 1. researchgate.net [researchgate.net]

- 2. 274. This compound-methyl (WHO Pesticide Residues Series 3) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Carbendazim, this compound, this compound-methyl and Benomyl Residues in Agricultural Products by Liquid Chromatography-Tandem Mass Spectrometry [jstage.jst.go.jp]

- 5. epa.gov [epa.gov]

- 6. This compound-Methyl | C12H14N4O4S2 | CID 3032791 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mitotic Spindle as a Target: An In-depth Technical Guide to the Mode of Action of Thiophanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms by which thiophanate, and its active metabolite carbendazim (B180503), function as mitosis inhibitors. The focus is on the interaction with tubulin, the disruption of microtubule dynamics, and the subsequent activation of the spindle assembly checkpoint, leading to cell cycle arrest.

Executive Summary

This compound is a broad-spectrum systemic fungicide that, upon entering a plant or the environment, is converted to its active form, carbendazim (methyl benzimidazole (B57391) carbamate (B1207046) - MBC).[1][2][3][4][5] Carbendazim is the primary agent responsible for the fungicidal activity, which it achieves by potently inhibiting mitosis.[1][2][6] The core mechanism involves the binding of carbendazim to β-tubulin, a key component of microtubules.[7][8][9] This interaction disrupts the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2][7][8][9][10] The compromised spindle integrity activates the spindle assembly checkpoint (SAC), leading to a cell cycle arrest in the G2/M phase and ultimately inhibiting fungal proliferation.[11][12][13][14][15]

From Pro-drug to Active Mitosis Inhibitor: The Conversion of this compound

This compound itself is a pro-fungicide, meaning it is biologically inactive until it undergoes chemical transformation.[5] In the plant or the surrounding environment, this compound is metabolized into carbendazim, the active fungicidal compound.[1][2][6][3][4][5] This conversion is a critical step for its mode of action.

The Molecular Target: Interaction with β-Tubulin and Disruption of Microtubule Dynamics

The primary molecular target of carbendazim is β-tubulin.[7][8][9] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are fundamental components of the cytoskeleton, playing a crucial role in forming the mitotic spindle required for chromosome segregation during mitosis.

Carbendazim binds to β-tubulin, thereby inhibiting its polymerization into microtubules.[1][2][10] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle.[1][2][7][8][9][10]

Quantitative Data on Carbendazim's Interaction with Tubulin and Cellular Effects

The following tables summarize key quantitative data regarding the effects of carbendazim on tubulin and cell proliferation.

Table 1: Binding Affinity and Inhibitory Concentrations of Carbendazim

| Parameter | Value | Target/System | Reference |

| Binding Affinity (Kd) | 42.8 ± 4.0 μM | Mammalian (Bovine Brain) Tubulin | [1][8][14] |

| IC50 (Cell Proliferation) | 10 μM | MCF7 Human Breast Cancer Cells | [1][7][8] |

| Half-maximal Mitotic Arrest | 8 μM | MCF7 Human Breast Cancer Cells | [1][7][8] |

| IC50 (Tubulin Polymerization) | ~70 µM | Purified Bovine Brain Tubulin (in vitro) | [7] |

Table 2: Effects of Carbendazim on Microtubule Dynamics

| Parameter | Concentration | Effect | System | Reference |

| Microtubule Dynamicity | 10 μM | 50% reduction | Purified Bovine Brain Tubulin (in vitro) | [1][8] |

| Microtubule Polymer Mass | 10 μM | Minimal (21%) reduction | Purified Bovine Brain Tubulin (in vitro) | [1][8] |

| Growth Rate | 30 μM | 26% reduction | Interphase MCF7 Cells | [7] |

| Shortening Rate | 30 μM | 58% reduction | Interphase MCF7 Cells | [7] |

| Overall Dynamicity | 30 μM | 66% reduction | Interphase MCF7 Cells | [7] |

Consequence of Microtubule Disruption: Spindle Assembly Checkpoint Activation and Mitotic Arrest

The disruption of microtubule dynamics and the failure to form a proper mitotic spindle activates a crucial cellular surveillance mechanism known as the Spindle Assembly Checkpoint (SAC).[2][7] The SAC ensures the fidelity of chromosome segregation by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Carbendazim-induced microtubule disruption leads to unattached or improperly attached kinetochores, which triggers the activation of the SAC.[2][7] This involves the recruitment of checkpoint proteins, including Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), to the kinetochores.[2] These proteins form the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The inhibition of APC/C prevents the degradation of securin and cyclin B, proteins that are essential for the separation of sister chromatids and exit from mitosis. Consequently, the cell cycle is arrested in the G2/M phase.

References

- 1. pnas.org [pnas.org]

- 2. Two Complexes of Spindle Checkpoint Proteins Containing Cdc20 and Mad2 Assemble during Mitosis Independently of the Kinetochore in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unattached Kinetochores Catalyze Production of an Anaphase Inhibitor that Requires a Mad2 Template to Prime Cdc20 for BubR1 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BubR1 is essential for kinetochore localization of other spindle checkpoint proteins and its phosphorylation requires Mad1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BubR1 recruitment to the kinetochore via Bub1 enhances spindle assembly checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbendazim Inhibits Cancer Cell Proliferation by Suppressing Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Regulation of Mad2 Localization on Kinetochores by Bub1 and Dam1/DASH that Ensure Proper Spindle Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BUBR1 and Closed MAD2 (C-MAD2) Interact Directly to Assemble a Functional Mitotic Checkpoint Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbendazim (MBC) disrupts oocyte spindle function and induces aneuploidy in hamsters exposed during fertilization (meiosis II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stage specific effects of carbendazim (MBC) on meiotic cell cycle progression in mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Subcellular localization of the spindle proteins Aurora A, Mad2, and BUBR1 assessed by immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carbendazim toxicity in different cell lines and mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Systemic Uptake and Translocation of Thiophanate in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophanate-methyl (B132596) is a broad-spectrum systemic fungicide belonging to the benzimidazole (B57391) chemical group, widely utilized in agriculture to manage a variety of fungal diseases in crops, fruits, and ornamental plants.[1][2] Its efficacy is attributed to its ability to be absorbed by the plant and translocated throughout its tissues, providing both preventative and curative action against fungal pathogens.[3][4] Upon entering the plant, this compound-methyl is metabolized into the more fungicidally active compound, methyl 2-benzimidazolecarbamate (carbendazim or MBC).[3][5] This guide provides an in-depth technical overview of the systemic uptake, translocation, and metabolism of this compound in plants, supported by quantitative data, detailed experimental protocols, and visualizations of key processes.

Mechanism of Action and Metabolism

The primary mode of action of this compound-methyl is the inhibition of fungal cell division.[1] After application, it is absorbed by the plant's leaves and roots and is then converted into carbendazim (B180503).[3][6] Carbendazim is the principal active form that disrupts the formation of microtubules by inhibiting beta-tubulin assembly during mitosis in fungal cells.[1][3] This action prevents the successful division and spread of the fungus, thereby controlling the infection.[3] The conversion of this compound-methyl to carbendazim is a critical step for its fungicidal activity and can be influenced by factors such as light and the presence of water.[7]

Caption: Metabolic conversion of this compound-Methyl to Carbendazim.

Systemic Uptake and Translocation